N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Description
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen (coumarin) core substituted with a methyl group at the 7-position and an N-methyl acetamide moiety at the 4-position. Coumarins are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural uniqueness of this compound lies in the acetamide side chain, which may enhance its bioavailability and target specificity compared to simpler coumarin derivatives.
Properties
IUPAC Name |
N-methyl-2-(7-methyl-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-10-9(6-12(15)14-2)7-13(16)17-11(10)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHTYCXITNDJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has been studied for its antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against various strains of bacteria by inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication. This mechanism disrupts bacterial growth and offers potential as a therapeutic agent.
- Anti-inflammatory Properties : Studies have shown that coumarin derivatives can modulate inflammatory pathways, making this compound a candidate for treating inflammatory diseases .
Chemistry and Material Science
In the field of chemistry, this compound serves as a precursor for synthesizing other coumarin derivatives. Its unique structure allows researchers to explore modifications that may enhance desired properties, such as solubility or bioactivity. Furthermore, it is utilized in the production of dyes and optical brighteners due to its fluorescent properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of this compound against gram-positive and gram-negative bacteria. The compound was tested using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Similar to Penicillin |
| Escherichia coli | 64 | Comparable to Ciprofloxacin |
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, this compound was evaluated in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| N-methyl derivative | 100 | 150 |
Industrial Applications
The industrial sector has also recognized the utility of this compound in producing specialized products:
- Dyes and Optical Brighteners : Due to its chromophoric properties, this compound is used in formulating dyes that are vibrant and stable under various conditions.
- Pharmaceutical Formulations : Its potential as an active pharmaceutical ingredient (API) in formulations targeting bacterial infections or inflammatory conditions is under exploration.
Mechanism of Action
The mechanism of action of N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with bacterial DNA gyrase, inhibiting bacterial replication. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The following table highlights key structural differences and similarities between N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide and related compounds:
Key Observations :
- Positional Substitution : The target compound’s acetamide group is directly attached to the coumarin core at C4, whereas analogs often feature ether or ester linkages at C6. Substitution at C7 is more common in bioactive derivatives, as seen in and .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance stability and receptor binding, while bulky substituents like benzyl () or chlorobenzyl () could influence lipophilicity and membrane permeability.
Anticancer and Antimicrobial Activity
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-4g) : Exhibited significant anticancer activity against human cancer cell lines (e.g., MCF-7, HCT-116) and antimicrobial effects against E. coli and S. aureus .
- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide : Demonstrated superior in vitro anti-inflammatory activity (IC₅₀ = 12.3 µM) compared to ibuprofen (IC₅₀ = 20.1 µM) .
Structural-Activity Relationships (SAR)
- Ether vs. Direct Linkage : Ether-linked acetamides (e.g., ) show enhanced solubility but may require metabolic activation for efficacy. Direct acetamide attachment (as in the target compound) could bypass this step, improving bioavailability.
- Substituent Bulk : Bulky groups (e.g., benzyl in ) correlate with reduced antimicrobial activity but increased anticancer potency, suggesting divergent mechanisms of action.
Biological Activity
N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a coumarin derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , with a molecular weight of 233.24 g/mol. The compound's structure enables it to interact with various biological targets, influencing its pharmacological effects.
Target of Action
The primary biological targets of coumarin derivatives, including this compound, include bacterial DNA gyrase and various enzymes involved in inflammatory pathways.
Mode of Action
The mode of action involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. By disrupting this process, the compound exhibits significant antibacterial activity against various pathogens .
Biological Activities
This compound has been studied for several biological activities:
-
Antimicrobial Activity :
- Research indicates that this compound exhibits effective antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against multidrug-resistant strains .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 1 - 8 Escherichia coli 4 - 64 -
Anti-inflammatory Properties :
- The compound has demonstrated potential in inhibiting pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Anticancer Activity :
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Synthesis and Characterization :
- In Vitro Studies :
-
Safety and Toxicology :
- Toxicological assessments are essential to evaluate the safety profile of this compound before clinical applications. Current findings suggest low toxicity in non-cancerous cell lines, supporting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
